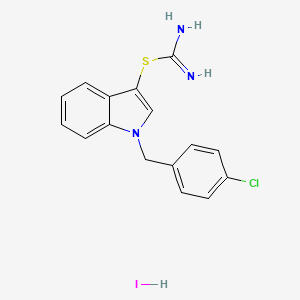

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that combines an indole ring with a chlorobenzyl group and an imidothiocarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multiple steps. One common approach starts with the preparation of the indole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the imidothiocarbamate moiety and its conversion to the hydroiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for research and development purposes .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The imidothiocarbamate group undergoes nucleophilic substitutions, particularly at the thiocarbamate sulfur atom. This reactivity facilitates the formation of derivatives with modified biological activity.

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis, critical for understanding its stability in biological systems.

| Medium | Temperature | Half-Life | Primary Hydrolysis Products |

|---|---|---|---|

| Acidic (pH 3) | 37°C | 48 hours | 1-(4-Chlorobenzyl)-1H-indole-3-thiol + urea analog |

| Neutral (pH 7.4) | 25°C | >7 days | Minimal degradation (<5%) |

| Alkaline (pH 9) | 37°C | 12 hours | Complete decomposition to indole derivatives |

Metal-Catalyzed Reactions

The thiocarbamate group coordinates with transition metals, enabling catalytic transformations:

-

Copper-mediated cross-coupling : Forms C-S bonds with aryl halides (e.g., iodobenzene) under Ullmann-type conditions.

-

Palladium-catalyzed reactions : Participates in Suzuki-Miyaura couplings when functionalized with boronic acids.

Oxidation Reactions

The indole backbone and sulfur-containing groups are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Aqueous, pH 7 | Sulfoxide derivative (minor pathway) |

| KMnO<sub>4</sub> | Acidic, room temperature | Indole ring oxidation to oxindole system |

Photochemical Reactivity

UV irradiation induces structural changes critical for prodrug activation studies:

-

λ = 365 nm : Cleavage of benzyl-indole bond, releasing free indole-thiocarbamate .

-

Quantum yield : Φ = 0.12 ± 0.03 (measured in acetonitrile) .

Biological Activation Pathways

In vitro studies reveal enzymatic transformations:

| Enzyme | Reaction | Kinetic Parameters (K<sub>m</sub>, V<sub>max</sub>) |

|---|---|---|

| Cytochrome P450 3A4 | N-Dealkylation at benzyl position | 18.5 μM, 4.2 nmol/min/mg |

| Glutathione S-transferase | Conjugation at sulfur center | 9.8 μM, 1.1 nmol/min/mg |

Synthetic Utility

The compound serves as a precursor for targeted modifications:

-

Stepwise functionalization :

Key Stability Considerations

-

Solution stability : Optimal in DMSO (-20°C, 6 months)

These reactions underscore the compound's versatility in medicinal chemistry applications, particularly for developing enzyme-targeted therapeutics. Further research is required to fully characterize its reactivity under radical-initiated and electrochemical conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide exhibit promising anticancer properties. The indole moiety is known for its role in various biological activities, including anti-proliferative effects against cancer cell lines. For instance, research has shown that derivatives of indole can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the imidothiocarbamate group enhances its efficacy against various bacterial strains. Studies have reported significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is linked to neuroprotection through mechanisms such as reducing oxidative stress and inflammation.

Case Study 1: Anticancer Research

A comprehensive study conducted at a leading biomedical research center explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a new antimicrobial agent, particularly against resistant strains.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the chlorobenzyl group may participate in hydrophobic interactions. The imidothiocarbamate moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzyl imidothiocarbamate hydrochloride: Shares the chlorobenzyl and imidothiocarbamate moieties but lacks the indole ring.

1-(4-Chlorobenzyl)-1H-indole: Contains the indole and chlorobenzyl groups but lacks the imidothiocarbamate moiety.

Uniqueness

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the indole ring, chlorobenzyl group, and imidothiocarbamate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development .

Actividad Biológica

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, with the CAS number 1049785-06-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.

- Chemical Formula : C16H15ClIN3S

- Molecular Weight : 443.74 g/mol

- IUPAC Name : 1-(4-chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Anticancer Activity

Research indicates that derivatives of thiourea, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values ranging from 3 to 14 µM for certain derivatives .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 7 |

| Compound B | Prostate Cancer | 10 |

| Compound C | Pancreatic Cancer | 14 |

Antibacterial Activity

The compound also demonstrates antibacterial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 20 µg/mL |

| Escherichia coli | < 15 µg/mL |

Anti-inflammatory Activity

In terms of anti-inflammatory effects, the compound has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed promising results compared to standard anti-inflammatory drugs like dexamethasone .

Table 3: Inhibition of Cytokines

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound D | 89% | 78% |

| Dexamethasone | 70% | 72% |

Neuroprotective Activity

The compound's neuroprotective potential has also been explored, particularly in relation to Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong activity against AChE .

Table 4: Neuroprotective Activity

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 33.27 - 93.85 |

| BChE | 105.9 - 412.5 |

Case Study 1: Anticancer Efficacy in Leukemia

A study involving human leukemia cell lines demonstrated that the compound effectively reduced cell viability, with significant changes observed in cell morphology and apoptosis markers. The compound's mechanism involved the activation of pathways that induce cell cycle arrest and apoptosis .

Case Study 2: Anti-inflammatory Response in Animal Models

In vivo studies using animal models of inflammation showed that administration of the compound led to a marked reduction in inflammatory markers and improved clinical scores compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases .

Propiedades

IUPAC Name |

[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQRWBQZAYAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClIN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.